molecular formula C15H13IO3 B3025061 3,5-Dimethoxy-2'-iodobenzophenone CAS No. 951892-13-0

3,5-Dimethoxy-2'-iodobenzophenone

Cat. No.: B3025061
CAS No.: 951892-13-0
M. Wt: 368.17 g/mol
InChI Key: SWBBPTFFDCDYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-2’-iodobenzophenone is an organic compound with the molecular formula C15H13IO3. It is a derivative of benzophenone, where the phenyl rings are substituted with methoxy groups at the 3 and 5 positions and an iodine atom at the 2’ position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBBPTFFDCDYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243294
Record name Methanone, (3,5-dimethoxyphenyl)(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-13-0
Record name Methanone, (3,5-dimethoxyphenyl)(2-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-dimethoxyphenyl)(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-2’-iodobenzophenone typically involves the iodination of 3,5-dimethoxybenzophenone. One common method is the Sandmeyer reaction, where 3,5-dimethoxybenzophenone is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2’ position.

Industrial Production Methods

Industrial production of 3,5-Dimethoxy-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-2’-iodobenzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dimethoxy-2’-iodobenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-2’-iodobenzophenone involves its interaction with various molecular targets. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodobenzophenone: Lacks the methoxy groups, affecting its electronic properties and reactivity.

    3,5-Dimethoxy-4’-iodobenzophenone: Similar structure but with the iodine atom at the 4’ position, leading to different reactivity and applications.

Uniqueness

3,5-Dimethoxy-2’-iodobenzophenone is unique due to the specific positioning of the iodine atom and methoxy groups, which confer distinct electronic and steric properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Biological Activity

3,5-Dimethoxy-2'-iodobenzophenone (CAS No. 951892-13-0) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzophenone backbone with methoxy and iodine substituents. Its molecular formula is C15H13I O3, and it possesses unique properties that may contribute to its biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Effect
MIA PaCa-2 (pancreatic)5.0Antiproliferative
HeLa (cervical)4.5Induces apoptosis
Molt4 (T-lymphoblastoid)6.0Cell cycle arrest

The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell proliferation .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

The biological activity of this compound is believed to involve several biochemical pathways:

  • Apoptotic Pathways : The compound activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death in cancer cells.
  • Kinase Inhibition : It may inhibit specific kinases associated with cancer progression, affecting signaling pathways that regulate cell growth and survival.
  • Antimicrobial Mechanism : The disruption of bacterial cell membranes is hypothesized to be a primary mechanism for its antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study examining its effects on MIA PaCa-2 pancreatic cancer cells reported a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Another investigation into its antimicrobial properties found that it significantly reduced bacterial counts in infected tissue models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethoxy-2'-iodobenzophenone
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxy-2'-iodobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.